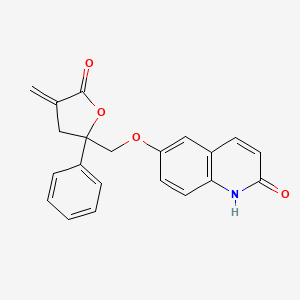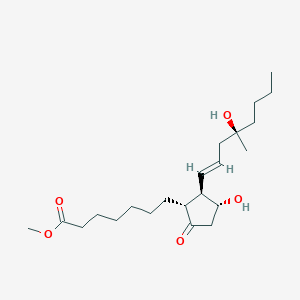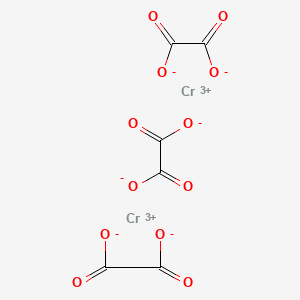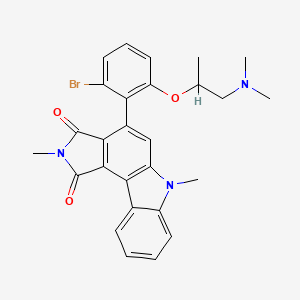
Grandlure
Übersicht
Beschreibung
Grandlure refers to a group of male aggression pheromones. This compound I & II are used mainly and this compound III & IV are used in less quantities . This compound is a natural organic compound with the molecular formula C10H18O . It is a monoterpene containing a cyclobutane ring, an alcohol group, an alkene group, and two chiral centers . This compound is primarily important as the sex attractant of the cotton boll weevil (Anthonomus grandis), from which it gets its name . It is also a pheromone for other related insects .
Synthesis Analysis
This compound was first isolated, identified, and synthesized by J. Tumlinson et al. at Mississippi State University in 1969 . The most recent and highest yielding synthetic route to this compound was reported in January 2010 by a group of chemists at Furman University . Though enantioselective syntheses have been reported, racemic this compound has proven equally effective at attracting boll weevils as the natural enantiomer .
Molecular Structure Analysis
The molecular formula of this compound II is C10H18O . The average mass is 154.249 Da and the monoisotopic mass is 154.135757 Da . The molecular formula of this compound III is C10H16O . The average mass is 152.233 Da and the monoisotopic mass is 152.120117 Da .
Physical And Chemical Properties Analysis
This compound is a clear to very pale yellow, slightly viscous liquid with a mild, pleasant odor . It has a melting point of less than -40°C and a boiling point of 240°C at 760 mm Hg . The specific gravity is 0.922 g/ml at 20°C .
Wissenschaftliche Forschungsanwendungen
1. Use in Pest Control and Eradication Programs
Grandlure, a synthetic pheromone, has been a key component in boll weevil control programs. It is primarily used as an attractant in boll weevil traps, which are integral to the Southeastern Boll Weevil Eradication Program. These traps help determine the distribution of boll weevils, their presence in specific fields, and inform decisions on when and where to apply insecticide treatments (Dickerson, 1986).
2. Enhancing Trapping Efficacy
This compound's effectiveness in trapping boll weevils has been significantly improved through various formulations. Slow-release formulations have shown to be more effective than previous versions, maintaining attractiveness over extended periods and proving more efficient than caged male boll weevils in some cases (Mckibben et al., 1971). Additionally, laminated plastic dispensers for this compound have demonstrated equal or superior effectiveness compared to other formulations (Hardee et al., 1975).
3. Impact on Boll Weevil Behavior
Studies have shown that both male and female boll weevils respond to this compound in the field. Certain formulations containing this compound have been found to be competitive as attractants with live male weevils. This has implications for boll weevil management and population control strategies (Hardee et al., 1972).
4. Refining this compound Composition
Research has focused on optimizing the composition of this compound for maximum effectiveness. Variations in the concentrations of this compound's components significantly affect its performance as a pheromone attractant. Understanding the optimal ratios and doses of these components is crucial for enhancing its trapping efficiency (Hardee et al., 1974).
Wirkmechanismus
Safety and Hazards
To the best of our knowledge, the toxicological effects of Grandlure have not been fully explored . Its solubility in water is less than 1% at 25°C . In case of emergency, the recommended first aid measures include flushing the eyes with copious amounts of water, washing the skin with copious amounts of water, removing to fresh air and monitoring breathing in case of inhalation, and diluting by giving 1 to 2 glasses of water in case of ingestion .
Eigenschaften
IUPAC Name |
(2E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde;(2Z)-2-(3,3-dimethylcyclohexylidene)ethanol;2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O.C10H16O/c1-8(2)9-4-5-10(9,3)6-7-11;2*1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,1,4-7H2,2-3H3;5,11H,3-4,6-8H2,1-2H3;5,7H,3-4,6,8H2,1-2H3/b;9-5-;9-5+/t9-,10+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVVBOPLNECGY-PMHSJTGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC1(C)CCO.CC1(CCCC(=CCO)C1)C.CC1(CCCC(=CC=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]1(C)CCO.CC1(CCC/C(=C/CO)/C1)C.CC1(CCC/C(=C\C=O)/C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11104-05-5 | |
| Record name | Grandlure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)



![N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-2-methoxyacetamide](/img/structure/B1241534.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)

![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)

![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)